molecular formula C25H23F3N4O2 B12427785 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole CAS No. 2197124-93-7

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole

Cat. No.: B12427785
CAS No.: 2197124-93-7
M. Wt: 468.5 g/mol
InChI Key: ZTFBIUXIQYRUNT-UHFFFAOYSA-N
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Description

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole is a complex organic compound that features a combination of triazole, phenoxy, and oxazole moieties

Properties

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBIUXIQYRUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870339
Record name 1-(4-{4-[(2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazol-4-yl)methoxy]phenyl}butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197124-93-7
Record name 1-(4-{4-[(2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazol-4-yl)methoxy]phenyl}butyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Agrochemicals: The compound may have applications in the development of new pesticides or herbicides with improved efficacy and safety profiles.

    Biological Research: The compound can be used as a tool for studying various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole is unique due to its combination of triazole, phenoxy, and oxazole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

The compound 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole , also known by its CAS number 366017-09-6 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, biological activities, and therapeutic implications of this compound.

Structural Characteristics

The molecular formula of the compound is C25H23F3N4O2C_{25}H_{23}F_3N_4O_2 with a molecular weight of 468.47 g/mol . The structure features a triazole moiety, a phenoxy group, and an oxazole ring which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing triazole and oxazole rings exhibit significant antitumor properties. For instance, a study highlighted that triazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of a trifluoromethyl group in the structure may enhance lipophilicity, potentially increasing cellular uptake and bioavailability.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4311.98 ± 0.12Apoptosis induction
This compoundHT291.61 ± 0.15Cell cycle arrest

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Compounds with this moiety have been shown to inhibit fungal growth by targeting the ergosterol biosynthesis pathway. The biological evaluation of triazole derivatives has demonstrated broad-spectrum antifungal activity against various pathogens.

Triazole DerivativeFungal StrainMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans0.5 µg/mL
Compound BAspergillus niger0.25 µg/mL

The incorporation of the triazole group in our compound suggests it may exhibit similar antifungal properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the phenyl and triazole rings significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • The triazole ring is essential for antifungal and anticancer activities.

Case Study 1: In Vitro Evaluation of Antitumor Activity

In a controlled study, the compound was tested against several cancer cell lines including A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma). Results indicated that it exhibited potent cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Case Study 2: Antifungal Efficacy Assessment

A series of antifungal assays were conducted using clinical isolates of Candida species. The compound demonstrated significant inhibitory effects at low concentrations, suggesting potential for development as an antifungal agent.

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